molecular formula C6H14ClNO2 B2737212 2-[(2-Methylpropyl)amino]acetic acid hydrochloride CAS No. 3182-86-3

2-[(2-Methylpropyl)amino]acetic acid hydrochloride

Cat. No. B2737212
CAS RN: 3182-86-3
M. Wt: 167.63
InChI Key: DUNCXYFTPAJESW-UHFFFAOYSA-N
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Description

“2-[(2-Methylpropyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1258639-77-8 . It has a molecular weight of 167.64 . The IUPAC name for this compound is [methyl (propyl)amino]acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “2-[(2-Methylpropyl)amino]acetic acid hydrochloride” is 1S/C6H13NO2.ClH/c1-3-4-7(2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, or solubility were not found in the sources I accessed.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Amino Acid Derivatives : A study focused on the synthesis and characterization of transition metal complexes with novel amino acid-bearing Schiff base ligands, highlighting methods that could potentially be applied to or inform the synthesis of "2-[(2-Methylpropyl)amino]acetic acid hydrochloride" derivatives for research applications (Ikram et al., 2015).

  • Chitosan Hydrogel Solubility in Organic Acids : Research on the preparation of chitosan hydrogel and its solubility in organic acids, including acetic acid, provides insights into how "2-[(2-Methylpropyl)amino]acetic acid hydrochloride" might interact with biopolymers and its potential applications in developing hydrogel-based systems (Furuike et al., 2017).

  • Triorganotin(IV) Complexes : A study on the synthesis and structural characterization of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, which could provide a framework for understanding how "2-[(2-Methylpropyl)amino]acetic acid hydrochloride" might form complexes with metals, potentially informing its applications in materials science or catalysis (Baul et al., 2002).

Potential Applications in Drug Design

  • Drug Design and Discovery : Research on the green synthesis of paracetamol analogues for potential analgesic and antipyretic agents demonstrates the importance of environmentally friendly synthesis methods, which could be relevant for the synthesis of "2-[(2-Methylpropyl)amino]acetic acid hydrochloride" and its derivatives for potential use in pharmaceutical research (Reddy et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2-methylpropylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2)3-7-4-6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNCXYFTPAJESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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